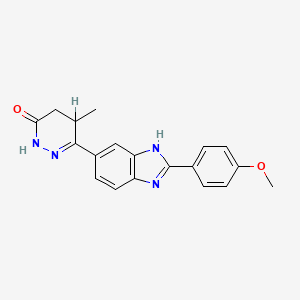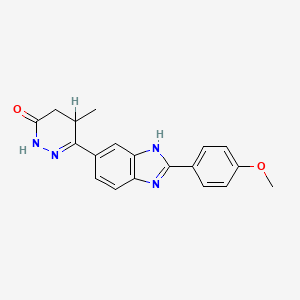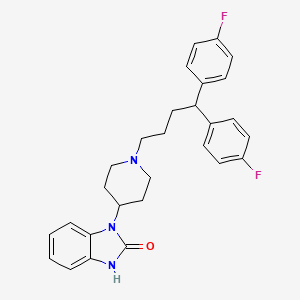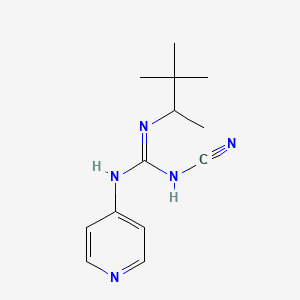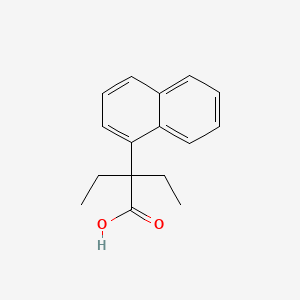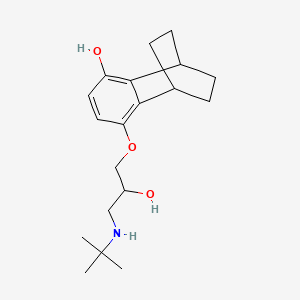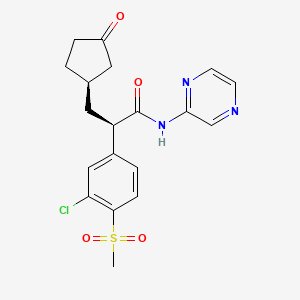
Piragliatin
概要
説明
ピラグリアチンは、RO4389620としても知られており、新規のグルコキナーゼ活性化剤です。グルコキナーゼは、グルコースをグルコース6リン酸にリン酸化することで触媒する、グルコース恒常性に重要な役割を果たします。 ピラグリアチンは、空腹時と食後時のいずれにおいても血漿グルコースレベルを低下させることが示されており、2型糖尿病の治療のための有望な治療薬となっています .
科学的研究の応用
Piragliatin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the mechanisms of glucokinase activation and the effects of glucokinase activators on glucose metabolism.
Biology: this compound is used in biological studies to investigate the role of glucokinase in glucose homeostasis and insulin secretion.
Medicine: this compound is being investigated as a potential therapeutic agent for the treatment of type 2 diabetes mellitus.
作用機序
ピラグリアチンは、グルコースをグルコース6リン酸にリン酸化を触媒する酵素であるグルコキナーゼを活性化することによって作用を発揮します。この活性化はグルコキナーゼの酵素活性を高め、グルコース代謝の強化につながります。膵臓のβ細胞では、これによりインスリン分泌が増加し、肝細胞では、グルコースの取り込みとグリコーゲンの合成が促進されます。 全体的な効果は、血漿グルコースレベルの低下です .
類似の化合物との比較
ピラグリアチンは、グルコキナーゼ活性化剤として知られる化合物のクラスに属します。類似の化合物には、以下が含まれます。
ドルザグリチン: 2型糖尿病の治療における臨床試験で有望な結果を示している、別のグルコキナーゼ活性化剤。
AZD1656: 血糖値を低下させる可能性について研究されているグルコキナーゼ活性化剤。
PF-04937319: グルコース代謝に与える影響について研究されているグルコキナーゼ活性化剤。
ピラグリアチンは、その特有の分子構造と、空腹時と食後時のいずれにおいてもβ細胞機能とグルコース代謝を強化する能力においてユニークです。 これは、2型糖尿病の治療のための有望な候補となっています .
将来の方向性
There are currently more than 7,000 trials registered around the world, many looking at ‘novel’ drug targets like glucokinase activators such as Piragliatin . The bar has been raised for novel therapies under development for type 2 diabetes; new therapies are now expected to prevent cardiovascular and renal complications independent of and in addition to their ability to decrease the plasma concentrations of glucose .
準備方法
ピラグリアチンの合成には、鍵となる中間体の調製から始まるいくつかの工程が含まれます。合成経路には一般的に、以下の工程が含まれます。
ピラジン環の形成: 適切な出発物質を制御された条件下で反応させて、ピラジン環を形成します。
クロロメチルスルホニル基の導入: この工程では、芳香族環の塩素化とスルホン化を行います。
シクロペンチル基の形成: 適切な前駆体の環化により、シクロペンチル環を形成します。
カップリング反応: 最後の工程では、中間体をカップリングして、完全なピラグリアチン分子を形成します.
ピラグリアチンの工業生産方法では、最終生成物の純度と収率を確保しながら、これらの合成経路をスケールアップする必要があります。これには、反応条件の最適化、高純度試薬の使用、高度な精製技術の採用が一般的に含まれます。
化学反応の分析
ピラグリアチンは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ピラグリアチンは、特にメチルスルホニル基の硫黄原子上での酸化反応を起こす可能性があります。
還元: 還元反応は、シクロペンチル環のカルボニル基で起こる可能性があります。
置換: 置換反応は、芳香族環、特にクロロメチルスルホニル基に隣接する位置で起こる可能性があります。
これらの反応で一般的に使用される試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤があります。 これらの反応で生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
ピラグリアチンは、特に化学、生物学、医学、産業の分野で、いくつかの科学研究の応用があります。
類似化合物との比較
Piragliatin is part of a class of compounds known as glucokinase activators. Similar compounds include:
Dorzagliatin: Another glucokinase activator that has shown promise in clinical trials for the treatment of type 2 diabetes.
AZD1656: A glucokinase activator that has been investigated for its potential to lower blood glucose levels.
PF-04937319: A glucokinase activator that has been studied for its effects on glucose metabolism.
This compound is unique in its specific molecular structure and its ability to enhance β-cell function and glucose metabolism in both fasting and fed states. This makes it a promising candidate for the treatment of type 2 diabetes .
特性
IUPAC Name |
(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-[(1R)-3-oxocyclopentyl]-N-pyrazin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c1-28(26,27)17-5-3-13(10-16(17)20)15(9-12-2-4-14(24)8-12)19(25)23-18-11-21-6-7-22-18/h3,5-7,10-12,15H,2,4,8-9H2,1H3,(H,22,23,25)/t12-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEANIURBPHCHMG-SWLSCSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](C[C@H]2CCC(=O)C2)C(=O)NC3=NC=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048520 | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625114-41-2 | |
| Record name | Piragliatin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625114412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piragliatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIRAGLIATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM1HR7IP1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E,4E)-2-cyano-5-[5-(2,5-dichlorophenyl)furan-2-yl]penta-2,4-dienethioamide](/img/structure/B1677875.png)
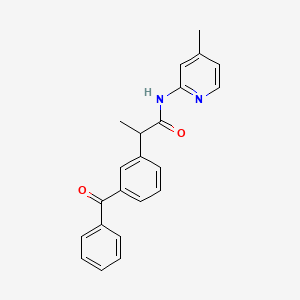

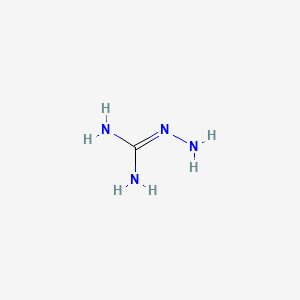
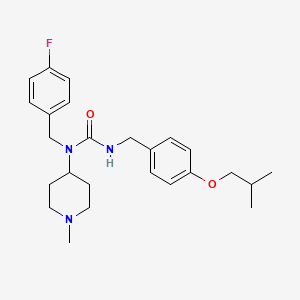

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)
